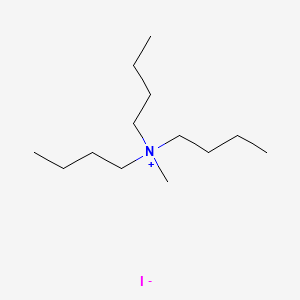

Methyltributylammonium iodide

Description

Significance of Quaternary Ammonium (B1175870) Salts in Modern Synthetic and Industrial Chemistry

Quaternary ammonium salts (QASs), also known as quats, are a class of chemical compounds that possess a positively charged nitrogen atom bonded to four organic groups. acs.orgresearchgate.netrsc.org This permanent cationic nature imparts a range of useful properties, making them indispensable in numerous applications. nih.gov

In synthetic organic chemistry, QASs are widely recognized for their role as phase-transfer catalysts (PTCs). numberanalytics.comnumberanalytics.comfzgxjckxxb.com PTCs facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. numberanalytics.comnumberanalytics.com This is achieved by the quaternary ammonium cation forming an ion pair with the reactant anion from the aqueous phase, which can then move into the organic phase to react with the organic substrate. fzgxjckxxb.com This technology enhances reaction rates, improves yields, and allows for milder reaction conditions, often reducing the need for hazardous organic solvents. numberanalytics.comfzgxjckxxb.com Beyond catalysis, QASs are utilized as alkylating agents, offering a safer alternative to traditionally hazardous reagents. researchgate.netnih.gov

Industrially, the applications of QASs are extensive. They are key components in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govnumberanalytics.com Their surfactant properties also lead to their use in detergents, fabric softeners, and hair conditioners. nih.gov

Scope and Relevance of Methyltributylammonium Iodide as a Research Subject

This compound (MTBAI), with the chemical formula C₁₃H₃₀IN, is a specific quaternary ammonium salt that has garnered attention for its utility in several specialized research areas. sigmaaldrich.comchemicalbook.comcymitquimica.com Its structure, featuring a methyl group and three butyl groups attached to the nitrogen center, provides a balance of properties that make it an effective research tool. cymitquimica.com

A primary area of research for MTBAI is its application as a phase-transfer catalyst . sacheminc.com It has been shown to be an effective catalyst in various organic transformations, including alkylation and oxidation reactions. researchgate.netphasetransfercatalysis.com For instance, studies have explored its use in the oxidation of alkenes and other hydrocarbons. researchgate.netcdnsciencepub.com In some cases, the iodide counter-ion can also act as a co-catalyst, further enhancing reaction efficiency. phasetransfercatalysis.com

Another significant research focus is the use of methyltributylammonium salts in the formulation of ionic liquids (ILs) . acs.orgresearchgate.net Ionic liquids are salts with melting points below 100°C, and they are investigated as "green" solvents and electrolytes due to their low vapor pressure and high thermal stability. acs.org The physicochemical properties of ionic liquids containing the methyltributylammonium cation have been the subject of detailed studies, including investigations into the behavior of solvated electrons and radical reactions within these media. acs.orgpsu.edudntb.gov.ua

Furthermore, n-methyltributylammonium iodide has been employed as a structure-directing agent (SDA) in the synthesis of high-silica zeolites. grafiati.comresearchgate.net In this role, the organic cation guides the formation of the porous crystalline structure of the zeolite. researchgate.net Specific research has utilized ¹³C isotopically labelled this compound to study the interaction between the SDA and the zeolite framework using solid-state NMR spectroscopy. grafiati.com

Historical Context of this compound in Academic Studies

The study of quaternary ammonium salts dates back to the late 19th and early 20th centuries. However, the concept of phase-transfer catalysis, where compounds like this compound find significant application, was developed much later. The pioneering work on PTC is largely attributed to Mieczysław Mąkosza and Charles Starks in the 1960s and early 1970s. numberanalytics.comfzgxjckxxb.comacs.org Starks coined the term "phase-transfer catalysis" and elucidated the extraction mechanism involving quaternary ammonium salts. fzgxjckxxb.comacs.org

While early research focused on a variety of quaternary ammonium salts, specific academic studies on this compound and its unique properties began to appear as the field of phase-transfer catalysis matured and the interest in ionic liquids grew. For instance, research in the 1980s by Lee and Perez-Benito extensively studied the oxidation of various organic compounds, such as 1-tetradecene (B72687) and other alkenes, using methyltributylammonium permanganate (B83412), which would be prepared from the corresponding bromide or iodide salt. cdnsciencepub.com These studies delved into the kinetics and mechanisms of these reactions in non-polar solvents. researchgate.net

More recent academic work has focused on the application of this compound and its derivatives in the synthesis of advanced materials like zeolites and in the detailed characterization of ionic liquids for electrochemical applications. acs.orggrafiati.com The continued exploration of this compound in diverse chemical contexts underscores its enduring relevance in contemporary research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3085-79-8 | sigmaaldrich.comchemicalbook.comcymitquimica.com |

| Molecular Formula | C₁₃H₃₀IN | sigmaaldrich.comchemicalbook.comcymitquimica.com |

| Molecular Weight | 327.29 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow crystalline powder | cymitquimica.com |

| Melting Point | 184-185 °C | chemicalbook.com |

Table 2: Research Applications of this compound

| Application Area | Specific Use | Research Finding |

| Phase-Transfer Catalysis | Oxidation of alkenes | Used to form methyltributylammonium permanganate for the oxidation of 1-tetradecene in methylene (B1212753) chloride. The reaction was found to be autocatalytic. cdnsciencepub.com |

| C-alkylation of ketones | Suggested as a potentially more effective catalyst than tetrabutylammonium (B224687) iodide for certain transfer-limited reactions. phasetransfercatalysis.com | |

| Ionic Liquids | Component of ionic liquids | The ionic liquid methyltributylammonium bis(trifluoromethylsulfonyl)imide was studied using pulse radiolysis to observe the spectrum and reactivity of the solvated electron. acs.org |

| Study of electron transfer reactions | Used in the study of diffusion-controlled electron-transfer reactions between pyridinyl radicals and duroquinone. researchgate.net | |

| Materials Synthesis | Structure-directing agent | Employed in the synthesis of high-silica MFI zeolites, where it directs the formation of the zeolite framework. grafiati.com |

| Probing SDA-framework interactions | ¹³C isotopically labelled this compound was used to determine the distance between the SDA and the silicon framework in zeolites using solid-state NMR. grafiati.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

tributyl(methyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJLCRNXYNRGRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32680-30-1 (hydroxide), 56375-79-2 (chloride) | |

| Record name | Tri-n-butylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8091534 | |

| Record name | Methyltributylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3085-79-8 | |

| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-butylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3085-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltributylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8091534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyltributylammonium Iodide and Its Precursors

Direct Synthesis via Quaternization Reactions of Tertiary Amines with Methyl Iodide

The most direct and common method for synthesizing methyltributylammonium iodide is through the quaternization of tributylamine (B1682462) with methyl iodide. cas.czoup.com This reaction, a specific type of Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom in tributylamine on the methyl group of methyl iodide. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, while the carbon-iodine bond in methyl iodide cleaves, resulting in the formation of the quaternary ammonium (B1175870) cation (methyltributylammonium) and the iodide anion.

The general reaction can be represented as:

N(C₄H₉)₃ + CH₃I → [N(CH₃)(C₄H₉)₃]⁺I⁻

The reaction is typically carried out in a suitable solvent, and the rate of reaction can be influenced by factors such as the solvent's polarity and the temperature. cas.czresearchgate.netcas.cz For instance, studies have shown that aprotic solvents can significantly affect the activation entropy of such quaternization reactions. cas.czcas.cz The choice of solvent is crucial as it must solubilize the reactants and facilitate the formation of the ionic product.

The progress of the quaternization can be monitored by various analytical techniques to determine the reaction's endpoint and the yield of the desired product.

Strategies for Counterion Exchange and Purification in Lab-Scale and Industrial Preparations

Once the initial synthesis is complete, the crude this compound often requires purification to remove unreacted starting materials and any potential side products. Common purification techniques include recrystallization, precipitation, and trituration. chemicalforums.com

In some applications, a different counterion to iodide is desired. This necessitates a counterion exchange reaction. A versatile method for this exchange involves the use of anion exchange resins. researchgate.net The process typically involves passing a solution of the quaternary ammonium halide through a column packed with an anion exchange resin that has been pre-loaded with the desired anion. researchgate.netgoogle.com For example, to replace the iodide ion with an acetate (B1210297) ion, the resin would be treated with an excess of a salt like sodium acetate. chemicalforums.com

Another older, yet effective, method for counterion exchange is the use of silver(I) salts. chemicalforums.com In this approach, the reaction of the quaternary ammonium iodide with a silver salt of the desired anion (e.g., silver acetate) in a suitable solvent leads to the precipitation of silver iodide, which is insoluble. The desired quaternary ammonium salt with the new counterion remains in the solution and can be isolated after filtration.

Industrial-scale preparations may employ similar principles but often involve process optimization to maximize yield and minimize waste. This can include the use of continuous flow reactors and efficient solvent recovery systems. researchgate.net The removal of quaternary ammonium salts from brine solutions, for instance, can be achieved using adsorbents like activated carbon or ion exchange resins. google.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize their environmental impact. unibo.it In the context of this compound synthesis, several aspects can be considered to make the process more environmentally benign.

One key principle is the use of safer solvents. libretexts.org Research into quaternization reactions has explored a wide range of solvents, and the selection of a greener solvent with low toxicity and high biodegradability is a crucial consideration. researchgate.net Furthermore, conducting reactions under solvent-free conditions, if feasible, represents a significant step towards a greener process. libretexts.org

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important metric. libretexts.org The direct quaternization of tributylamine with methyl iodide generally has a high atom economy as all atoms from the reactants are incorporated into the final product.

The development of catalytic processes, potentially using more environmentally friendly catalysts, could also contribute to a greener synthesis. libretexts.org While the quaternization itself is the primary reaction, any associated processes, such as purification and counterion exchange, should also be evaluated through the lens of green chemistry principles to reduce waste and energy consumption. For example, the use of recyclable anion exchange resins for purification and counterion exchange aligns with the goal of waste prevention. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 3085-79-8 | chemicalbook.comchemdad.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₃₀IN | chemimpex.comchemicalbook.comchemdad.com |

| Molecular Weight | 327.29 g/mol | chemimpex.comchemicalbook.comchemdad.com |

| Appearance | White to light yellow crystalline powder | chemimpex.comchemdad.com |

| Melting Point | 184-185 °C | chemdad.com |

| Purity | ≥ 98% (Assay by titration) | chemimpex.com |

Methyltributylammonium Iodide in Catalysis

Phase Transfer Catalysis (PTC)

Phase transfer catalysis (PTC) is a powerful synthetic methodology that enables or accelerates reactions between reactants in separate, immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comwikipedia.org The phase transfer catalyst, in this case, methyltributylammonium iodide, functions by transporting a reactant from one phase to the other, where the reaction can then proceed. wikipedia.orgsciencenet.cn This technique often allows for the use of milder reaction conditions, less expensive and environmentally benign solvents and reagents, and can lead to higher product selectivity and yields. sciencenet.cnacsgcipr.org

The fundamental principle behind this compound's catalytic activity lies in its amphiphilic nature. The molecule consists of a positively charged quaternary ammonium (B1175870) cation, [N(CH₃)(C₄H₉)₃]⁺, and an iodide anion, I⁻. The bulky, lipophilic tributyl groups surrounding the nitrogen atom render the cation soluble in organic solvents.

In a typical liquid-liquid PTC system, an anionic nucleophile residing in the aqueous phase forms an ion pair with the methyltributylammonium cation at the interface of the two phases. This newly formed, organic-soluble ion pair, [N(CH₃)(C₄H₉)₃]⁺Nu⁻, is then transported into the organic phase. Here, the "naked" and highly reactive nucleophile is released to react with the organic substrate. dalalinstitute.com Following the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to repeat the cycle. This continuous transfer of anions into the organic phase is the cornerstone of its catalytic function. chemimpex.com

The structure of the quaternary ammonium salt plays a crucial role in its effectiveness. The asymmetry of the methyltributylammonium cation can lead to improved accessibility of the positive charge center, enhancing its catalytic activity compared to more symmetrical cations like tetrabutylammonium (B224687). sacheminc.com

A significant feature of using this compound as a phase transfer catalyst is the dual role played by its components. While the quaternary ammonium cation acts as the phase transfer agent, the iodide anion can function as a potent co-catalyst, particularly in alkylation reactions. phasetransfercatalysis.com

This co-catalytic effect is a prime example of the Finkelstein reaction, where an alkyl chloride or bromide is converted in situ to the more reactive alkyl iodide. phasetransfercatalysis.com The iodide anion, being a better leaving group and a softer nucleophile, can displace the original halide on the alkylating agent, forming a transient alkyl iodide species. This species is significantly more susceptible to nucleophilic attack by the organic substrate, leading to a marked increase in the reaction rate. phasetransfercatalysis.com This in-situ activation is especially beneficial when dealing with less reactive alkylating agents. phasetransfercatalysis.com For instance, in the C-alkylation of ketones, the use of an iodide-containing phase transfer catalyst can facilitate the reaction with alkyl chlorides by forming the more reactive alkyl iodide in the reaction mixture. phasetransfercatalysis.com

It is important to note that while iodide is an excellent co-catalyst, in some specific reactions, highly polarizable leaving groups like iodide can sometimes "poison" the catalyst by forming a very stable ion pair with the quaternary ammonium cation, which hinders the transfer of the desired nucleophile. acsgcipr.org However, in many alkylation scenarios, the benefits of in-situ activation outweigh this potential drawback.

Phase transfer catalysis utilizing this compound and similar quaternary ammonium salts has proven to be an invaluable tool for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. These reactions often involve the generation of a carbanion in the aqueous phase, which is then transferred to the organic phase to react with an electrophile.

A classic application is the C-alkylation of compounds with active methylene (B1212753) groups, such as malonates, acetoacetates, and cyanoacetates. phasetransfercatalysis.com Under PTC conditions, a relatively weak and inexpensive base like sodium or potassium carbonate can be used to deprotonate the active methylene compound in the aqueous phase. phasetransfercatalysis.com The resulting carbanion is then shuttled into the organic phase by the methyltributylammonium cation to react with an alkyl halide. phasetransfercatalysis.com This methodology avoids the use of strong, expensive, and moisture-sensitive bases like sodium hydride or lithium diisopropylamide (LDA) and often proceeds at room temperature, which helps to minimize side reactions like dialkylation and hydrolysis. phasetransfercatalysis.com

For example, the mono-C-alkylation of acetoacetate (B1235776) esters can be achieved with high yield using an alkyl bromide in the presence of potassium carbonate and a phase transfer catalyst like tetrabutylammonium iodide. phasetransfercatalysis.com The iodide co-catalyst in this system enhances the reactivity of the alkylating agent. phasetransfercatalysis.com Similarly, the alkylation of non-activated ketones, such as cyclododecanone, has been successfully carried out using 50% sodium hydroxide (B78521), an alkylating agent, and a phase transfer catalyst. phasetransfercatalysis.com While tetrabutylammonium iodide was used in this specific patented example, it was noted that methyltributylammonium might have been a better choice. phasetransfercatalysis.com

The table below summarizes representative examples of C-C bond formation reactions facilitated by iodide-containing phase transfer catalysts.

| Substrate | Reagent | Base | Catalyst | Product | Yield | Reference |

| Ethyl acetoacetate | Ethyl bromo propionate | K₂CO₃ | Tetrabutylammonium iodide | Diethyl 2-acetyl-3-methylsuccinate | High | phasetransfercatalysis.com |

| Cyclododecanone | Methallyl chloride | 50% NaOH | Tetrabutylammonium iodide | 2-Methallylcyclododecanone | ~70% | phasetransfercatalysis.com |

The principles of phase transfer catalysis with this compound extend effectively to the formation of bonds between carbon and heteroatoms such as oxygen, nitrogen, and sulfur. These reactions, known as heteroatom alkylation and acylation, are crucial in the synthesis of a wide array of organic compounds, including ethers, esters, amines, and thioethers.

O-Alkylation and O-Acylation:

The O-alkylation of phenols is a classic example of a PTC-mediated reaction. vdoc.pub Phenols, being acidic, can be deprotonated by aqueous sodium hydroxide to form phenoxide anions. These anions are then transported by the methyltributylammonium cation into an organic solvent to react with an alkyl halide, producing the corresponding ether in high yield. vdoc.pub Similarly, carboxylic acids can be esterified under PTC conditions. The carboxylate anion, generated by a base, is transferred to the organic phase for reaction with an alkylating agent. sigmaaldrich.com This method is particularly useful for synthesizing esters from sterically hindered carboxylic acids or sensitive substrates.

N-Alkylation:

N-alkylation of amines and heterocyclic compounds is another area where PTC excels. acsgcipr.org For instance, the N-alkylation of phenothiazine (B1677639) and 1,2-dihydroquinoline (B8789712) derivatives has been successfully achieved using aqueous sodium hydroxide and a quaternary ammonium salt catalyst. vdoc.pub This approach avoids the need for strong bases and harsh conditions that might degrade the substrates.

S-Alkylation:

The synthesis of thioethers (sulfides) can be accomplished by the alkylation of thiols or thiophenols under PTC conditions. The thiolate anion, which is a soft and potent nucleophile, is readily transferred to the organic phase for reaction with an alkyl halide.

The table below provides examples of heteroatom alkylation reactions where iodide-containing phase transfer catalysts have been employed.

| Substrate Type | Reaction | Catalyst System | Product Type | Reference |

| Phenols | O-Alkylation | NaOH / Quaternary Ammonium Salt | Ethers | vdoc.pub |

| Carboxylic Acids | O-Alkylation (Esterification) | Base / Quaternary Ammonium Salt | Esters | sigmaaldrich.com |

| Amines/Heterocycles | N-Alkylation | NaOH / Quaternary Ammonium Salt | N-Alkylated products | vdoc.pub |

| Arylsulfinates | S-Alkylation | Tetrabutylammonium bromide | Sulfones | sigmaaldrich.com |

While phase transfer catalysis is widely recognized for enhancing reaction rates, its influence on the stereoselectivity and regioselectivity of a reaction is a more nuanced aspect. The structure of the phase transfer catalyst, including the nature of its cation and anion, can play a significant role in directing the outcome of a reaction.

Regioselectivity:

In reactions involving ambident nucleophiles (nucleophiles with two or more reactive sites), the choice of phase transfer catalyst can influence which site attacks the electrophile. For example, in the alkylation of phenoxide ions, which can undergo C- or O-alkylation, the reaction conditions, including the catalyst, can be tuned to favor one product over the other.

A notable example of regioselectivity is the tosylation of diols, where PTC conditions can be used to selectively functionalize one hydroxyl group over another. vdoc.pub Similarly, in the synthesis of heterocyclic compounds, the use of PTC can lead to highly regioselective reactions. For instance, the one-pot synthesis of functionalized 2,3-dihydro-1,4-thiaselenin-2-yl selenides from 2-bromomethyl-1,3-thiaselenole proceeded in a regio- and stereoselective manner under PTC conditions. mdpi.com

Stereoselectivity:

Achieving high stereoselectivity, particularly enantioselectivity, in PTC reactions often requires the use of chiral, non-racemic phase transfer catalysts. These catalysts are typically derived from natural products like Cinchona alkaloids. core.ac.uk The chiral catalyst forms a diastereomeric ion pair with the prochiral nucleophile, and the steric and electronic interactions within this complex in the transition state can favor the formation of one enantiomer of the product over the other.

While this compound itself is not chiral and therefore does not induce enantioselectivity, the principles of ion pairing and transition state organization are fundamental. The tightness of the ion pair between the quaternary ammonium cation and the nucleophile in the organic phase can influence the stereochemical course of a reaction. For example, in a phasetransfercatalysis.comscchem.com-Wittig rearrangement studied under PTC conditions, the nature of the catalyst was found to impact the reaction. core.ac.uk In another study, a topoinduced stereoselectivity was observed in the phenolysis of cyclophosphazenes under phase transfer catalysis, highlighting the influence of the catalytic system on the stereochemical outcome. grafiati.com

Applications in Heteroatom Alkylation and Acylation Reactions

Other Catalytic Roles

Beyond its primary function as a phase transfer catalyst, this compound and its constituent ions can participate in other catalytic processes. The iodide anion, in particular, is a versatile nucleophile and can act as a catalyst in its own right in certain transformations.

In combination with an oxidant such as tert-butyl hydroperoxide (TBHP), tetrabutylammonium iodide (a close analog of this compound) has been shown to be an effective catalyst for various oxidative coupling reactions. researchgate.net For example, it catalyzes the oxidative sulfonylation of enol acetates with sodium sulfinates to produce β-keto sulfones. researchgate.net In these systems, the iodide is likely oxidized in situ to a more electrophilic iodine species, which then participates in the catalytic cycle. This type of catalysis offers a metal-free alternative for various oxidative transformations. researchgate.net

Furthermore, molecular iodine itself, which can be generated from iodide salts, is recognized as a mild and non-toxic Lewis acid catalyst for a range of organic reactions. researchgate.net Therefore, in reactions where oxidative conditions are present, this compound could potentially serve as a precursor to a catalytically active iodine species.

Involvement in Organocatalytic Systems

In the realm of organocatalysis, this compound is primarily recognized for its function as a phase-transfer catalyst (PTC). wikipedia.org Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgnumberanalytics.com The methyltributylammonium cation, with its combination of a charged center and lipophilic alkyl groups, can pair with an anionic reactant from the aqueous phase. This ion pair is sufficiently soluble in the organic phase to transport the anion across the phase boundary, where it can then react with the organic substrate. acsgcipr.org

The effectiveness of a quaternary ammonium salt as a PTC is often related to its structural parameters, such as the total number of carbon atoms (C#) and the "q-value," an empirical parameter based on the reciprocal of the number of carbons on each alkyl chain. acsgcipr.org For methyltributylammonium, the C# is 13 (1 + 4 + 4 + 4), and the q-value is 1.75 (1/1 + 1/4 + 1/4 + 1/4). acsgcipr.org These values influence the catalyst's organophilicity and its efficiency in promoting reactions, particularly where mass transfer is the rate-determining step. acsgcipr.org

A notable application of this compound in an organocatalytic system is in the preparation of isoxazole-4,5-dicarboxylic acid esters. In this synthesis, it can be used as a phase transfer catalyst when water-insoluble solvents are employed, enhancing the reaction between an aldoxime and a maleic or fumaric diester in the presence of a hypohalite solution.

The application of methyltributylammonium salts also extends to cycloaddition reactions. For instance, they have been investigated as catalysts for the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates, a reaction of significant industrial interest for carbon capture and utilization.

Role as a Co-catalyst in Transition Metal-Mediated Transformations

Beyond its function in organocatalysis, the components of this compound can play a significant role as a co-catalyst in transition metal-mediated transformations. The iodide anion, in particular, is known to have several beneficial effects in catalytic cycles involving transition metals like palladium, rhodium, and nickel. organic-chemistry.org Iodide is considered a "soft" ligand that binds effectively to soft, low-oxidation-state transition metals, which can help stabilize the metal center and prevent its precipitation from the reaction mixture. organic-chemistry.org Furthermore, iodide can act as a good nucleophile and can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. organic-chemistry.org

While specific research detailing this compound as a co-catalyst is part of a broader area of study, the closely related compound, tetrabutylammonium iodide (TBAI), provides significant insights into this role. Research has shown that TBAI can act as an effective additive in accelerating palladium- and nickel-catalyzed cross-coupling reactions. organic-chemistry.org

In one study, the addition of TBAI was found to significantly accelerate the palladium(0)-catalyzed cross-coupling of benzylic zinc bromides with aryl or alkenyl triflates. organic-chemistry.org These reactions proceeded to high yields under mild conditions in the presence of TBAI, whereas they were sluggish or failed in its absence. organic-chemistry.org The study also demonstrated that TBAI enabled a novel nickel(0)-catalyzed cross-coupling between functionalized benzylic zinc reagents and primary alkyl iodides. organic-chemistry.org

The following table summarizes the findings from the study on the effect of tetrabutylammonium iodide (TBAI) on a palladium-catalyzed cross-coupling reaction.

Table 1: Effect of Tetrabutylammonium Iodide (TBAI) on the Palladium-Catalyzed Cross-Coupling of 4-MeOC₆H₄CH₂ZnBr with 4-CF₃C₆H₄OTf

| Entry | Additive (equiv.) | Time (h) | Yield (%) |

| 1 | TBAI (3) | 4 | 92 |

| 2 | TBABr (3) | 16 | 81 |

| 3 | None | 16 | 45 |

Data sourced from a study on nickel- and palladium-catalyzed cross-coupling reactions mediated by tetrabutylammonium iodide. organic-chemistry.org

The results clearly indicate that the presence of the iodide salt, TBAI, leads to a dramatic increase in both the rate and yield of the reaction compared to the bromide salt (TBABr) or no additive at all. This accelerating effect is attributed to the ability of the iodide to facilitate key steps in the catalytic cycle. organic-chemistry.org

Furthermore, in the context of the Heck reaction, which typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, phase-transfer catalysts like TBAI are often added in excess to improve the reaction yield. beilstein-journals.org This is particularly beneficial when dealing with less reactive aryl bromides, where issues like dehalogenation can affect the efficiency of the transformation. beilstein-journals.org The role of the quaternary ammonium iodide in these systems is twofold: it acts as a phase-transfer agent and the iodide ion itself participates in the catalytic cycle, often by promoting the oxidative addition step or by undergoing halide exchange to generate a more reactive aryl iodide intermediate.

Methyltributylammonium Iodide in Ionic Liquids Research

Formation and Characterization of Methyltributylammonium-Based Ionic Liquids

The synthesis of methyltributylammonium-based ionic liquids typically involves a two-step process. The initial step is often an alkylation reaction to form the methyltributylammonium cation. nih.gov This is followed by an anion metathesis (exchange) reaction, where the initial anion (commonly a halide) is replaced with the desired anion to form the final ionic liquid. nih.govresearchgate.netmdpi.com This method allows for the creation of a diverse range of ionic liquids with tailored properties by varying the anion. nih.govmdpi.com For instance, methyltributylammonium bis(trifluoromethylsulfonyl)imide ([MeBu3N][NTf2]) is a well-studied ionic liquid prepared through this methodology. ichtj.waw.pl

Interactive Table: Physicochemical Properties of Methyltributylammonium Iodide

| Property | Value |

|---|---|

| CAS Number | 3085-79-8 |

| Molecular Formula | C13H30IN |

| Molecular Weight | 327.29 |

| Melting Point | 184 °C |

| Appearance | White to light yellow crystalline powder |

Influence on Solvation Dynamics and Reaction Kinetics within Ionic Liquid Media

The unique environment provided by methyltributylammonium-based ionic liquids has a notable influence on both solvation dynamics and the kinetics of chemical reactions. Pulse radiolysis studies have been instrumental in probing these effects. researchgate.netnist.gov In methyltributylammonium bis(trifluoromethylsulfonyl)imide ([MeBu3N][NTf2]), the solvated electron exhibits a broad absorption spectrum peaking around 1410 nm. acs.org Due to the high viscosity of this ionic liquid, the reactions of the solvated electron with solutes are diffusion-limited, with rate constants significantly lower than in conventional solvents. acs.org

The reaction rates of various radicals have been studied in [MeBu3N][NTf2]. For instance, the rate constants for the addition of trifluoromethyl radicals (•CF3) to pyrene (B120774) and phenanthrene (B1679779) were determined to be (1.1 ± 0.1) × 10⁷ L mol⁻¹ s⁻¹ and (2.6 ± 0.4) × 10⁶ L mol⁻¹ s⁻¹, respectively. researchgate.net Similarly, the rate constant for the reaction of •CF3 with crotonic acid was found to be (2.7 ± 0.4) × 10⁶ L mol⁻¹ s⁻¹. researchgate.net Interestingly, rate constants for H-abstraction and addition reactions in this ionic liquid are of the same order of magnitude as in water and organic solvents. researchgate.netnist.gov However, electron transfer reactions are often one or more orders of magnitude slower. researchgate.netnist.gov

Hydrogen atom reactions have also been investigated in [MeBu3N][NTf2]. H atoms react rapidly with pyrene and phenanthrene, with rate constants of 3.8 x 10⁹ L mol⁻¹ s⁻¹ and 2.9 x 10⁹ L mol⁻¹ s⁻¹, respectively. nist.gov These reactions, which are considered diffusion-controlled, are notably faster than diffusion-controlled reactions involving solvated electrons in the same ionic liquid. nist.gov The study of hydrogen-abstraction reactions with 4-mercaptobenzoic acid revealed that the rate constants in the ionic liquid are in the range of 10⁷−10⁸ L mol⁻¹ s⁻¹ and are primarily controlled by the diffusion rate. acs.org

Electrochemical Behavior and Potential Windows in Ionic Liquid Electrolytes

Methyltributylammonium-based ionic liquids are of significant interest for electrochemical applications due to their potential for wide electrochemical stability windows. researchgate.netresearchgate.netnih.govoaepublish.com The electrochemical window refers to the potential range over which the electrolyte is stable and does not undergo oxidation or reduction. oaepublish.complos.org For instance, bis(trifluoromethylsulfonyl)imide-based phosphonium (B103445) ionic liquids, which share structural similarities with ammonium-based ILs, can exhibit potential windows of at least 5.7 V. researchgate.net

The cathodic limit at a platinum electrode has been shown to be enhanced for tetraalkylammonium-based ionic liquids like methyltributylammonium bis(trifluoromethylsulfon)imide (M3BNIm) compared to some imidazolium-based ILs, even in the presence of impurities. researchgate.netresearchgate.net The conductivity of these ionic liquids is a crucial parameter for their use as electrolytes. researchgate.netmdpi.com The temperature dependence of conductivity in many ionic liquids does not follow a simple Arrhenius behavior but is often better described by the Vogel-Fulcher-Tammann (VFT) equation. researchgate.net This non-Arrhenius behavior is characterized by a curvature in the conductivity plots. researchgate.net The ionic conductivity is influenced by factors such as the size and shape of the ions and the viscosity of the liquid. researchgate.netkanto.co.jp

Interactive Table: Electrochemical Properties of a Methyltributylammonium-Based Ionic Liquid

| Property | Observation | Reference |

|---|---|---|

| Cathodic Limit | Enhanced at a Pt electrode for tetraalkylammonium-based ILs. | researchgate.netresearchgate.net |

| Conductivity Behavior | Often non-Arrhenius, described by the Vogel-Fulcher-Tammann (VFT) equation. | researchgate.net |

| Potential Window | Wide potential windows are a key feature for electrochemical applications. | researchgate.netresearchgate.net |

Radiation Chemistry and Radiolytic Stability of Methyltributylammonium Ionic Liquids

The study of the radiation chemistry of ionic liquids is crucial for their potential applications in nuclear fuel reprocessing and other radiation environments. researchgate.netiaea.orgsocietechimiquedefrance.frallenpress.com Pulse radiolysis is a key technique used to investigate the primary radiolytic species and their reactions. researchgate.netnist.govacs.orgnist.gov Radiolysis of methyltributylammonium bis(trifluoromethylsulfonyl)imide ([MeBu3N][NTf2]) leads to the formation of solvated electrons and organic radicals. researchgate.netnist.gov The solvated electron in this ionic liquid has a lifetime of approximately 300 ns. researchgate.net

The stability of tetraalkylammonium-based ionic liquids under irradiation has been noted in several studies. researchgate.net The degradation of the ionic liquid under ionizing radiation is a key concern. researchgate.net In the radiolysis of [MeBu3N][NTf2], the initial products include solvated electrons, which can be scavenged by other species in solution. nist.gov For example, in the presence of H₃O⁺, solvated electrons are scavenged to produce hydrogen atoms. nist.gov The study of intermediates formed from solutes like p-terphenyl (B122091) in irradiated [MeBu3N][NTf2] provides insight into the primary radiolytic processes. iaea.orgicm.edu.pl The formation of radical anions and triplet excited states of the solute can be observed. iaea.orgicm.edu.pl Understanding these fundamental processes is essential for predicting the long-term stability and behavior of these materials in high-radiation fields. researchgate.netsocietechimiquedefrance.fr

Microstructural and Dynamical Heterogeneities in Methyltributylammonium Ionic Liquids

Ionic liquids, including those based on the methyltributylammonium cation, are not structurally homogeneous at the microscopic level. rsc.orgosti.govnih.gov They exhibit both structural and dynamical heterogeneities, which arise from the complex interplay of electrostatic, van der Waals, and hydrogen bonding interactions between the constituent ions. osti.govnih.gov This leads to the formation of distinct domains within the liquid. rsc.org

In tetraalkylammonium-based ionic liquids, it has been observed that the cations can form continuous domains, while the anions occupy discreet domains, often trapped in the voids created by the cationic aggregates. rsc.org The length of the alkyl chains on the cation plays a significant role in defining these structures. rsc.org Longer alkyl chains can lead to a better distinction between polar and non-polar domains. rsc.org This microstructural organization, sometimes referred to as nanostructuring, has a profound impact on the dynamic properties of the ionic liquid, such as ion transport, which is critical for many of their applications. rsc.orgresearchgate.net The presence of these microheterogeneities is a key feature that distinguishes ionic liquids from simple molecular solvents. osti.govnih.govacs.org

Applications in Advanced Chemical Processes and Materials Science

Electrochemical Applications

Methyltributylammonium iodide is widely utilized in the field of electrochemistry due to its ability to function as a supporting electrolyte and facilitate electron transfer processes. chemimpex.com

Role as Supporting Electrolyte in Non-Aqueous Electrochemical Studies

In non-aqueous electrochemical studies, a supporting electrolyte is crucial to increase the conductivity of the solution and minimize the IR drop, ensuring accurate control of electrode potentials. wikipedia.org this compound serves this purpose effectively. Quaternary ammonium (B1175870) salts, such as this compound, are often chosen as supporting electrolytes in non-aqueous electrochemistry because they are generally non-interacting with the analyte of interest and are not easily reduced or oxidized within a wide potential window. sop4cv.com

The selection of a suitable supporting electrolyte is critical for the reliability of electrochemical measurements. sop4cv.com Tetraalkylammonium salts, a category that includes this compound, are common choices for non-interacting cations. sop4cv.com The iodide anion, however, can be oxidized at positive potentials, a factor that must be considered in experimental design. sop4cv.com The stability of tetraalkylammonium salts under reductive conditions has been a subject of study, with findings indicating that salts like methyltributylammonium methyl sulfate (B86663) show high stability. nih.gov

Investigation of Electron Transfer Processes and Electrochemical Potentials

The electrochemical behavior of ionic liquids, which can be formed using methyltributylammonium cations, has been investigated on various electrode surfaces. For instance, studies on bis(trifluoromethylsulfonyl)imide ([TFSI]⁻)-based ionic liquids with cations like methyltributylammonium ([N1,4,4,4]⁺) on gold single crystal electrodes have revealed that the electrochemical potential window is primarily dependent on the chemical structure of the cation. researchgate.net

Use in Electrochemical Synthesis of Metal-Organic Frameworks (MOFs) and Related Materials

The electrochemical synthesis of Metal-Organic Frameworks (MOFs) offers a milder and often faster alternative to traditional solvothermal methods. nih.govkoreascience.kr This method involves the anodic dissolution of a metal which then reacts with organic linkers in the presence of an electrolyte. google.com Methyltributylammonium salts have been employed as conducting salts in the electrochemical synthesis of MOFs. google.commdpi.com For example, in the synthesis of a copper-based MOF, a solution containing the organic linker BTC and methyltributylammonium methyl sulfate (MTBS) as a conduction salt was used. mdpi.com The use of methyltributylammonium salts as the conducting salt is a preferred embodiment in some patented electrochemical MOF synthesis methods. google.com

The electrochemical method allows for the formation of MOF films on conductive substrates, which is advantageous for applications in sensors and electronic devices. rsc.org The ability to control the thickness and morphology of the MOF film by adjusting the electrochemical parameters is a key benefit of this technique. rsc.org

Extraction and Separation Methodologies

This compound and related compounds are effective reagents in solvent extraction and other separation processes, particularly for the recovery of metal ions.

Solvent Extraction of Metal Ions from Aqueous Phases

Quaternary ammonium salts, including those with the methyltributylammonium cation, are utilized as extractants in liquid-liquid extraction (LLE) of metal ions from aqueous solutions. mdpi.com These ionic liquids can be designed with specific properties by modifying the cation and anion, making them tunable for particular separation tasks. researchgate.net

For instance, methyltrioctylammonium iodide has been shown to be effective in the selective separation of gallium from iron in hydrochloric acid solutions. core.ac.uk The iodide anion acts as a reducing agent for Fe(III) to Fe(II), which inhibits its transport into the organic phase, thereby allowing for the quantitative extraction of gallium. core.ac.uk The extraction of various metal ions, such as copper, iron, zinc, and manganese, has been studied using different ionic liquids, with the extraction efficiency being dependent on factors like the ionic liquid concentration and the pH of the aqueous phase. mdpi.com

| Metal Ion | Extractant System | Key Finding | Reference |

|---|---|---|---|

| Gallium(III) | Methyltrioctylammonium iodide in toluene | Quantitative extraction of Ga(III) from 2M HCl with minimal Fe(III) co-extraction due to the reduction of Fe(III) by iodide. | core.ac.uk |

| Iron(III) | Methyltrioctyl/decylammonium bis(2,4,4-trimethylpentyl)phosphinate | High selectivity for Fe(III) extraction over Cu(II), Mn(II), and Zn(II). | mdpi.com |

| Precious Metals (Pt, Pd, Au) | Aliquat 336 (a quaternary ammonium salt) | The iodide system allowed for a very efficient, single-step separation of precious metals from base metals like iron and nickel. | solvomet.eu |

Supramolecular Chemistry and Materials Science

The unique structural characteristics of the methyltributylammonium cation, featuring a combination of a small methyl group and three larger butyl groups, lend it to fascinating applications in the realms of supramolecular chemistry and advanced materials science. Its role extends from directing the formation of intricate assemblies to influencing the properties of cutting-edge materials.

Design and Synthesis of Methyltributylammonium-Based Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined architectures from smaller molecular components. recercat.catscispace.com The methyltributylammonium cation has been utilized in the design of such assemblies. For instance, studies have explored its interaction with macrocyclic hosts like calix tandfonline.compyrrole. In these systems, the methyl group of the methyltributylammonium cation orients itself into the cup-shaped cavity of the calix tandfonline.compyrrole. ethernet.edu.et This interaction is primarily driven by electrostatic forces and results in the formation of a stable 1:1 host-guest complex. ethernet.edu.et The stability of these complexes can be quantified, and it has been shown that the binding affinity is significantly higher for methyltributylammonium chloride compared to tetrabutylammonium (B224687) chloride, highlighting the specific role of the methyl group in the recognition process. ethernet.edu.et

The formation of these supramolecular assemblies is a testament to the principles of molecular recognition, where the size, shape, and electronic properties of the interacting species dictate the final structure. tesisenred.net The insights gained from these studies are crucial for the development of new synthetic receptors and sensors.

Applications in the Synthesis of Organic-Inorganic Hybrid Perovskites (Related Iodide Salts)

Organic-inorganic hybrid perovskites have garnered immense attention as revolutionary materials for optoelectronic applications, particularly in solar cells. nih.govrsc.org The synthesis and properties of these materials are highly dependent on their constituent ions. While direct applications of this compound in the primary perovskite structure are not widely documented, the role of related organic ammonium iodide salts is critical and provides a strong contextual understanding.

Furthermore, iodide salts play a crucial role in managing iodide vacancies, which are detrimental to charge carrier transport. acs.org The addition of certain iodide salts can help to suppress the formation of these vacancies and reduce the generation of molecular iodine, a key factor in perovskite degradation. unc.edursc.org The general principle involves the interaction of the organic cation with the perovskite structure and the role of the iodide anion in defect passivation. rsc.org

| Additive Salt | Effect on Perovskite Solar Cells | Reference |

| Phenethylammonium iodide (PEAI) | Passivates defects, enhances efficiency and stability. | mdpi.com |

| Tetrabutylammonium iodide (TBAI) | Improves film morphology, passivates halide defects, can form 2D perovskite layers. | mdpi.com |

| Functionalized Phenyl Methanaminium Salts | Decrease bulk iodine vacancy content, passivate recombination states, improve stability. | acs.org |

This interactive table summarizes the effects of related ammonium iodide salts on perovskite solar cells.

Incorporation into Polyoxometalate Salts for Magnetic Studies

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that exhibit a vast range of structures and properties, making them interesting for applications in catalysis, medicine, and magnetism. mdpi.com The combination of POMs with organic cations, such as methyltributylammonium, allows for the creation of hybrid organic-inorganic salts with tunable properties. aip.orgacs.org

In the context of magnetic studies, researchers have synthesized salts that combine POM anions with cationic free radicals. nih.gov The large, bulky nature of both the POM anion and the organic cation can serve to isolate the magnetic centers (the free radicals), allowing for the study of their intrinsic magnetic properties without strong interference from neighboring spins. nih.gov This approach helps in understanding the relationship between the structure of the material and its magnetic behavior. nih.gov

For example, salts have been prepared using the Lindqvist anion, [W₆O₁₉]²⁻, and cationic nitronyl nitroxide free radicals. nih.gov While this specific study did not use methyltributylammonium, it demonstrates the principle of using large organic cations to create magnetically interesting materials. The choice of the cation can influence the packing of the ions in the crystal lattice and, consequently, the magnetic interactions between the radical centers. nih.gov The magnetic properties of such compounds are typically investigated using techniques like measuring the magnetic susceptibility as a function of temperature. nih.govnih.gov The data can reveal whether the magnetic interactions are ferromagnetic (spins align) or antiferromagnetic (spins oppose).

The synthesis of these hybrid salts often involves a metathesis reaction, where the original cation of the POM salt is exchanged for the desired organic cation. aip.orgnih.gov

Influence on Polymerization Processes

Methyltributylammonium salts, including the iodide, can act as phase-transfer catalysts (PTCs) in various polymerization reactions. tandfonline.comsacheminc.com Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). google.com The PTC, in this case, the methyltributylammonium cation, transports one of the reactants (typically an anion) from one phase to the other, where the reaction can then occur. tandfonline.com

This catalytic activity has been evaluated in processes like the synthesis of sulfide (B99878) polymers through interfacial polymerization. tandfonline.com In such systems, the concentration of the PTC can significantly impact the yield of the resulting polymer. tandfonline.com An optimal concentration exists, beyond which the catalytic efficiency may decrease due to phenomena like the catalyst being "salted out" of the aqueous phase. tandfonline.com

Furthermore, quaternary ammonium salts are known to influence the kinetics and control of polymerization processes. researchgate.net For instance, in certain types of radical polymerizations, such as iodine-mediated photo-atom transfer radical polymerization (photoATRP), iodide salts can act as part of the catalytic system. nsf.gov They can participate in a dynamic exchange process with the propagating polymer chains, leading to a more controlled polymerization and resulting in polymers with a narrower molecular weight distribution. nsf.gov The presence of these salts can also affect the rate of polymerization. mdpi.com The concept of "dormant" polymer species, which are temporarily inactive, is a key aspect of controlled polymerization, and the reversible formation of these species can be influenced by the presence of certain ions. mdpi.com

| Polymerization Type | Role of Methyltributylammonium Salt (or related Quaternary Ammonium Salts) | Reference |

| Interfacial Polymerization of Sulfide Polymers | Phase-transfer catalyst, influences polymer yield. | tandfonline.com |

| Iodine-mediated photoATRP | Acts as a catalyst, improves control over polymerization. | nsf.gov |

| General Phase-Transfer Catalyzed Polymerization | Enhances reaction rates and yields. | sacheminc.com |

This interactive table illustrates the influence of methyltributylammonium and related salts on various polymerization processes.

Mechanistic and Kinetic Investigations of Reactions Involving Methyltributylammonium Iodide

Studies on Ion-Pairing Phenomena and Their Impact on Reactivity

The degree of association between the methyltributylammonium cation and the iodide anion, known as ion-pairing, is highly dependent on the solvent environment and significantly influences the compound's reactivity. In polar solvents, the salt tends to exist as solvent-separated ion pairs or free ions, whereas in nonpolar solvents, it forms intimate or contact ion pairs. researchgate.net This behavior dictates the availability and nucleophilicity of the iodide anion.

The influence of ion-pairing on reaction mechanisms has been observed in analogous systems. For instance, studies on the oxidation of iodide by metal-to-ligand charge-transfer (MLCT) excited states show a distinct mechanistic shift depending on the solvent. rsc.org In a polar solvent like acetonitrile (B52724), the reaction proceeds through dynamic quenching, where the reactants encounter each other via diffusion. rsc.org In contrast, in a less polar solvent such as dichloromethane, static quenching dominates, implying the formation of a ground-state ion pair that reacts immediately upon photoexcitation. rsc.org

This principle can be applied to reactions involving methyltributylammonium iodide. In nonpolar media, the formation of intimate ion pairs, [CH₃(C₄H₉)₃N]⁺I⁻, can lead to different kinetic profiles compared to reactions in polar solvents where the ions are dissociated. The rate of reaction for quaternary ammonium (B1175870) permanganates in nonpolar solvents, for example, is dependent on the specific quaternary ammonium cation, which suggests the involvement of intimate ion pairs in the reaction mechanism. researchgate.net The nature of the ion pair can affect the activation energy of a reaction and even the reaction pathway itself.

Table 1: Influence of Solvent Polarity on Iodide Reactivity (Illustrative System)

| Solvent | Quenching Mechanism | Nature of Interaction | Kinetic Model Followed |

|---|---|---|---|

| Acetonitrile (Polar) | Dynamic | Diffusional Encounter | Stern-Volmer |

| Dichloromethane (Less Polar) | Static | Ground-State Ion Pair | Amplitude Quenching |

This table illustrates the general principles of how solvent polarity affects iodide reactivity through different ion-pairing and quenching mechanisms, as observed in related systems. rsc.org

Elucidation of Reaction Pathways and Rate-Determining Steps

In reactions involving the methyltributylammonium cation, such as the oxidation of 1-tetradecene (B72687) by methyltributylammonium permanganate (B83412) in methylene (B1212753) chloride, complex pathways have been identified. cdnsciencepub.com This reaction was found to be autocatalytic, a phenomenon where a product of the reaction acts as a catalyst. cdnsciencepub.com The proposed mechanism involves the adsorption of the permanganate ion onto colloidal particles of the product, manganese dioxide, which activates the permanganate. cdnsciencepub.com This "activated" permanganate can then be reduced by the alkene or through thermal decomposition. cdnsciencepub.com

The general mechanism can be summarized as:

Initial Reaction: MnO₄⁻ + Alkene → MnO₂ (colloidal) + Product

Activation (Autocatalysis): MnO₄⁻ + MnO₂ → [MnO₂-MnO₄⁻] (adsorbed, activated complex)

Catalytic Reaction: [MnO₂-MnO₄⁻] + Alkene → 2MnO₂ + Product

In this pathway, the formation of the activated complex and its subsequent reaction constitute the catalytic cycle. The rate-determining step would be the slowest part of this process, which could be the initial uncatalyzed reaction or a step within the catalytic loop, depending on the concentrations and conditions. cdnsciencepub.comsavemyexams.com The rate of a chemical reaction is dictated by the step with the highest activation energy. savemyexams.com

Kinetics of Radical Reactions in Systems Containing this compound

Methyltributylammonium salts can be used as media for studying radical reactions, particularly when the anion is non-reactive, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). Pulse radiolysis studies in the ionic liquid methyltributylammonium bis(trifluoromethylsulfonyl)imide (R₄NNTf₂) provide significant data on the kinetics of radical reactions. acs.orgacs.org In these systems, radiolysis of the solvent can generate radicals like the trifluoromethyl radical (•CF₃). acs.org

The kinetics of •CF₃ radical reactions with various organic substrates have been measured in R₄NNTf₂. These reactions are typically slower than in conventional, less viscous solvents like acetonitrile or water. acs.org For instance, the rate constants for the addition of •CF₃ to pyrene (B120774) and phenanthrene (B1679779) are significantly lower in the ionic liquid. acs.org

Table 2: Rate Constants for Reactions of the Trifluoromethyl Radical (•CF₃) in R₄NNTf₂ at Room Temperature

| Substrate | Rate Constant (k, L mol⁻¹ s⁻¹) | Reaction Type |

|---|---|---|

| Pyrene | (1.1 ± 0.1) × 10⁷ | Addition |

| Phenanthrene | (2.6 ± 0.4) × 10⁶ | Addition |

| Crotonic Acid | (2.7 ± 0.4) × 10⁶ | Addition |

| 2-Propanol | (2.0 ± 0.3) × 10⁵ | H-abstraction |

Data sourced from pulse radiolysis studies in methyltributylammonium bis(trifluoromethylsulfonyl)imide. acs.org

Furthermore, the fundamental reaction between a methyl radical and an iodine atom to form methyl iodide has been studied, concluding it is a bimolecular process. kyoto-u.ac.jp The velocity constant for this association reaction was calculated to be approximately 0.4 x 10¹² cc/mol sec. kyoto-u.ac.jp Such studies are foundational to understanding radical trapping and initiation mechanisms where iodide species are present.

Investigations into Solvated Electron Dynamics

Ionic liquids containing the methyltributylammonium cation are important media for studying the dynamics of solvated electrons (e⁻solv), which are electrons trapped and stabilized by solvent molecules. Pulse radiolysis is a primary tool for these investigations, allowing for the direct observation of the formation and subsequent reactions of solvated electrons. acs.org

In the ionic liquid methyltributylammonium bis(trifluoromethylsulfonyl)imide (R₄NNTf₂), the solvated electron exhibits a very broad absorption spectrum with a peak near 1410 nm. acs.org The high viscosity of the ionic liquid results in diffusion-limited reactions. Reactions of the solvated electron with solutes like benzophenone (B1666685) and pyrene are significantly slower than in low-viscosity solvents, with rate constants on the order of 10⁸ L mol⁻¹ s⁻¹. acs.org

Another method to generate solvated electrons is through the photodetachment from an iodide ion via charge-transfer-to-solvent (CTTS) band excitation. psu.edunii.ac.jp This process is directly applicable to this compound. When a solution containing iodide is exposed to UV light, an electron is ejected from the iodide ion and becomes solvated by the surrounding medium. psu.edu Studies in similar ionic liquids have shown that these photo-detrapped solvated electrons decay via first-order kinetics, often due to reactions with impurities or the cation itself. psu.edu

The dynamics of electrons in these systems are complex. Before becoming fully solvated, "dry" electrons can react very rapidly with scavengers. nii.ac.jp Picosecond pulse radiolysis has shown that dry electrons are captured by solutes much faster than the fully solvated electron reacts. nii.ac.jp

Table 3: Reactivity of Solvated and Dry Electrons in Methyltributylammonium-Based Ionic Liquids

| Reactant Species | Substrate | Rate Constant (k, L mol⁻¹ s⁻¹) | Ionic Liquid Medium |

|---|---|---|---|

| Solvated Electron (e⁻solv) | Pyrene | ~1-2 × 10⁸ | R₄NNTf₂ |

| Solvated Electron (e⁻solv) | Benzophenone | ~1-2 × 10⁸ | R₄NNTf₂ |

| Dry Electron (e⁻dry) | Pyrene | 7.9 × 10¹¹ | DEMMA-TFSI |

| Dry Electron (e⁻dry) | Biphenyl | 3.8 × 10¹¹ | DEMMA-TFSI |

Data for solvated electrons from Wishart and Neta in R₄NNTf₂ acs.org. Data for dry electrons from Yang et al. in DEMMA-TFSI illustrates the high reactivity of pre-solvated electrons in a similar ionic liquid environment nii.ac.jp.

Advanced Analytical and Spectroscopic Characterization

Application of Pulse Radiolysis for Transient Species Detection

Pulse radiolysis is a powerful technique for studying the fast reactions and transient species formed upon the interaction of ionizing radiation with a substance. In the context of methyltributylammonium-based ionic liquids, this method has been instrumental in understanding their radiation chemistry. researchgate.netresearchgate.net

When methyltributylammonium bis(trifluoromethylsulfonyl)imide (a related ionic liquid) is subjected to pulse radiolysis, a variety of transient species are generated, including solvated electrons, radical cations, and neutral radicals. acs.org The solvated electron, a key reactive intermediate, has been observed to have a broad absorption band peaking around 1410 nm. researchgate.netacs.org Studies have also investigated the reactions of other transient species, such as the trifluoromethyl radical (•CF3) and hydrogen atoms, with various solutes within these ionic liquids. researchgate.netacs.orgnist.gov

The kinetics of these transient species are significantly influenced by the high viscosity of the ionic liquid, leading to diffusion-limited reaction rates for solvated electrons with solutes. researchgate.netacs.org For instance, the rate constants for the reaction of solvated electrons with aromatic compounds like benzophenone (B1666685) and pyrene (B120774) are on the order of (1−2) × 10⁸ L mol⁻¹ s⁻¹. acs.org In contrast, hydrogen atoms have been found to react very rapidly with pyrene and phenanthrene (B1679779), with rate constants of 3.8 x 10⁹ L mol⁻¹ s⁻¹ and 2.9 x 10⁹ L mol⁻¹ s⁻¹, respectively. nist.gov

Table 1: Rate Constants of Transient Species Reactions in Methyltributylammonium-based Ionic Liquids

| Reactant 1 | Reactant 2 | Rate Constant (L mol⁻¹ s⁻¹) | Technique |

| Solvated Electron | Benzophenone | ~(1-2) x 10⁸ | Pulse Radiolysis |

| Solvated Electron | Pyrene | ~(1-2) x 10⁸ | Pulse Radiolysis |

| •CF₃ Radical | Pyrene | (1.1 ± 0.1) × 10⁷ | Pulse Radiolysis |

| •CF₃ Radical | Phenanthrene | (2.6 ± 0.4) × 10⁶ | Pulse Radiolysis |

| Hydrogen Atom | Pyrene | 3.8 x 10⁹ | Pulse Radiolysis |

| Hydrogen Atom | Phenanthrene | 2.9 x 10⁹ | Pulse Radiolysis |

Note: Data is primarily from studies on methyltributylammonium bis(trifluoromethylsulfonyl)imide.

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Studying Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox behavior of methyltributylammonium iodide. als-japan.comjecst.org CV allows for the rapid investigation of redox reactivity over a wide potential range, providing information on the stability of species generated at the electrode surface. als-japan.comrsc.org

Studies on ionic liquids containing the methyltributylammonium cation have utilized CV to determine their electrochemical windows and understand how the cation structure influences the electrochemical behavior at electrode interfaces, such as gold single crystals. researchgate.net The technique is valuable for assessing the reproducibility of charge-transfer processes and the non-adsorptive nature of these compounds on the working electrode. rsc.org The high conductivity of ionic liquids makes them suitable for various electrochemical applications. rsc.orgsigmaaldrich.com

Research has shown that the electrochemical stability of quaternary ammonium (B1175870) cations, including methyltributylammonium, is a key consideration for their use as supporting electrolytes in cathodic reductions. acs.org CV can be used to determine the potential at which oxidation or reduction of the compound occurs. als-japan.comjecst.org

Spectroscopic Methods for Mechanistic Elucidation (e.g., UV-Vis, IR, Raman)

Spectroscopic techniques such as UV-Vis, Infrared (IR), and Raman spectroscopy are indispensable for elucidating reaction mechanisms involving this compound. mt.comnumberanalytics.comnih.gov

UV-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within molecules, offering insights into their structure and reactivity. numberanalytics.com Time-resolved UV-Vis spectroscopy can monitor the formation and decay of intermediate species during a reaction, helping to determine reaction kinetics. numberanalytics.comsapub.org For instance, in studies of iodine chemistry, UV-Vis spectroscopy has been used to identify transient species like the triiodide ion (I₃⁻), which has characteristic absorption peaks around 289 nm and 350 nm. researchgate.net

Infrared (IR) and Raman Spectroscopy provide complementary information about molecular vibrations. mt.comnih.govd-nb.info IR spectroscopy is sensitive to functional groups with strong dipoles, while Raman spectroscopy is more effective for groups with weak dipoles that undergo a change in polarizability. mt.com These techniques can track the progress of a reaction by monitoring changes in the vibrational spectra of reactants, intermediates, and products. mt.com For example, IR spectroscopy can detect the disappearance of a reactant's characteristic band and the appearance of a new band corresponding to a product, indicating the formation of a new chemical entity. mt.com In the study of methylammonium (B1206745) iodide, temperature-dependent IR and Raman spectra have been used to investigate phase transitions and assign vibrational modes. researchgate.net

Mass Spectrometry in the Analysis of Methyltributylammonium Cations in Complex Mixtures

Mass spectrometry (MS) is a highly sensitive technique for identifying and quantifying compounds in complex mixtures. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic compounds like this compound. rsc.orgresearchgate.net

In ESI-MS, both the methyltributylammonium cation and the iodide anion can be detected. researchgate.net This technique allows for the confirmation of the cation's presence in a sample. rsc.org By adjusting instrumental parameters, such as the cone voltage, fragmentation patterns can be observed, providing structural information. Conversely, at lower cone voltages, aggregates of the parent ion with neutral ionic liquid molecules can be detected. researchgate.net

A key application of ESI-MS is the quantitative analysis of ionic liquids in solution. By using another ionic liquid as an internal standard, the concentration of the target ionic liquid can be accurately determined. researchgate.net This method has been successfully employed to determine the solubility of ionic liquids like methyltributylammonium bis(trifluoromethylsulfonyl)imide in water. researchgate.net

Computational and Theoretical Modeling of Interactions and Reactivity

Computational and theoretical modeling provides a molecular-level understanding of the interactions and reactivity of this compound, complementing experimental findings. Density Functional Theory (DFT) is a widely used method for these investigations. tandfonline.com

DFT calculations can be used to estimate the structures of reaction products and rationalize experimental observations from techniques like pulse radiolysis. researchgate.net For example, theoretical calculations have been employed to understand the stabilization of radical anions through ion-pairing with the cation of an ionic liquid, which can influence reaction pathways. researchgate.net

Modeling is also crucial for understanding the influence of the cation and anion structure on the properties and stability of ionic liquids. tandfonline.com For instance, DFT calculations have been used to study the effect of alkyl chain length on the radiation stability of quaternary ammonium cations. tandfonline.com These models help to explain how the molecular structure governs the macroscopic properties and reactivity of these compounds.

Future Directions and Emerging Research Opportunities

Development of Novel Methyltributylammonium Iodide Analogues for Enhanced Performance

The core structure of this compound, a quaternary ammonium (B1175870) salt, offers a versatile platform for the development of new analogues with tailored properties. Research is focused on systematically modifying both the cation and the anion to enhance performance in specific applications, particularly in its role as a Phase-Transfer Catalyst (PTC). chemimpex.com

Key strategies for developing novel analogues include:

Varying Anions: Replacing the iodide anion with others, such as chloride (Cl⁻), bromide (Br⁻), or bis(trifluoromethylsulfonyl)imide (TFSI⁻), can dramatically alter the compound's properties. chemicalbook.insacheminc.com For example, Methyltributylammonium bis(trifluoromethylsulfonyl)imide is explored as an ionic liquid for battery applications due to its high thermal stability and ionic conductivity. chemicalbook.in

Modifying Cation Alkyl Chains: The structure of the cation is critical for its efficacy as a PTC. Empirical parameters, such as the "C#" (total number of carbon atoms) and "q-value" (a measure of charge distribution), are used to predict catalytic activity. acsgcipr.org For Methyltributylammonium, the C# is 13 and the q-value is 1.75. acsgcipr.org By synthesizing analogues with different alkyl chains, researchers can fine-tune these parameters to optimize reaction rates for different types of chemical transformations. acsgcipr.org For instance, an expert in the field has suggested that the asymmetric nature of the methyltributylammonium cation provides better accessibility to the charged center compared to symmetric cations like tetrabutylammonium (B224687), potentially leading to improved performance in certain reactions. sacheminc.comphasetransfercatalysis.com

Introducing Functional Groups and Chirality: A frontier in analogue development is the incorporation of complex functional groups or chiral centers. The synthesis of new chiral quaternary ammoniums derived from natural products like dehydroabietylamine (B24195) for use in asymmetric catalysis highlights a sophisticated approach to creating highly specialized PTCs. grafiati.com Another example is the development of Didecyl methylpropyl ammonium iodide, a novel algaecide, which demonstrates how modifying the alkyl groups can lead to entirely new applications. nih.gov

The table below summarizes some analogues and their targeted enhancements.

| Analogue Name | Structural Modification | Targeted Enhancement/Application |

| Methyltributylammonium chloride (MTBAC) | Iodide anion replaced with chloride | Lower cost, higher water solubility for easier product separation, improved PTC performance. sacheminc.com |

| Methyltributylammonium bis(trifluoromethylsulfonyl)imide | Iodide anion replaced with TFSI⁻ | Use as an ionic liquid electrolyte in batteries and supercapacitors due to high thermal stability and conductivity. chemicalbook.inescholarship.org |

| Chiral Quaternary Ammoniums (e.g., from dehydroabietylamine) | Introduction of a chiral, rigid molecular backbone | Application as a PTC in asymmetric synthesis, enabling the creation of specific stereoisomers. grafiati.com |

| Didecyl methylpropyl ammonium iodide (DMPAI) | Butyl groups replaced with decyl and propyl groups | Development as a novel and effective algaecide. nih.gov |

Integration of this compound into Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are central to modern chemical process development. fzgxjckxxb.com this compound, primarily through its function as a phase-transfer catalyst, is a key enabler of greener chemical synthesis. fzgxjckxxb.comwikipedia.org

Phase-transfer catalysis embodies several core tenets of green chemistry:

Use of Benign Solvents: PTCs like this compound facilitate reactions between reactants in separate, immiscible phases (e.g., aqueous and organic). chemimpex.com This often allows for the replacement of hazardous and volatile organic solvents with water, or a reduction in the total amount of solvent required. acsgcipr.orgwikipedia.org

Energy Efficiency: Reactions using PTCs can frequently be conducted under milder conditions, such as lower temperatures and atmospheric pressure, which reduces energy consumption. fzgxjckxxb.com

Waste Reduction: By enabling the use of simple and inexpensive inorganic bases (e.g., sodium hydroxide) instead of complex organic bases, PTCs can simplify reaction workups and minimize the generation of chemical waste. acsgcipr.org

Improved Safety: The use of aqueous solutions of related catalysts like Methyltributylammonium chloride can lead to improved handling safety and lower personnel exposure compared to volatile organic solvents and reagents. sacheminc.com